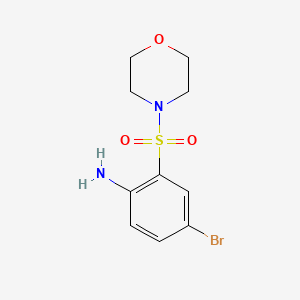
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Vue d'ensemble
Description
4-Bromo-2-(morpholine-4-sulfonyl)aniline is a useful research compound. Its molecular formula is C10H13BrN2O3S and its molecular weight is 321.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-2-(morpholine-4-sulfonyl)aniline is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C10H13BrN2O3S and a molecular weight of 321.19 g/mol, this compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. This compound may modulate the activity of enzymes or receptors, leading to significant biological effects. The exact mechanisms remain under investigation, but studies suggest that it may act as an inhibitor for certain pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells, suggesting potential use in oncology.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, a common pathway in many diseases.
- Enzyme Inhibition : There is evidence pointing towards its role as an inhibitor of certain enzymes, which could be relevant in treating conditions like diabetes and cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the aniline ring can significantly affect potency and selectivity against target enzymes.
| Substituent | Activity (IC50) | Remarks |
|---|---|---|
| None | - | Baseline activity |
| Bromine | IC50 = 2.2 µM | Enhanced activity compared to unsubstituted analogs |
| Morpholine | IC50 = 13 µM | Essential for maintaining activity |
Anticancer Activity
In a study assessing the anticancer properties of various sulfonamide derivatives, this compound demonstrated significant inhibition against several cancer cell lines. For instance, it showed an IC50 value indicating effective growth inhibition in MDA-MB-231 (a triple-negative breast cancer cell line), suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of this compound revealed that it could inhibit lipoxygenase (LOX) activity, which is critical in inflammatory processes. The IC50 values obtained were comparable to known anti-inflammatory agents, indicating promising therapeutic potential.
Propriétés
IUPAC Name |
4-bromo-2-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWCXPTNIDYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















